molecular formula C21H18FN3O2S B3398663 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide CAS No. 1021257-20-4

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide

Cat. No. B3398663
CAS RN: 1021257-20-4
M. Wt: 395.5 g/mol
InChI Key: FKWYZDCKIQPLCM-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

The compound is a derivative of 1benzothieno3,2-bbenzothiophene (BTBT), which is known for its high mobility in OFET devices . This suggests that the compound could potentially be used in the development of high-performance OFETs.

Dye-Sensitized Solar Cells (DSSCs)

BTBT derivatives have been utilized in DSSCs as an alternative to fullerene . This implies that the compound could be explored for its potential use in DSSCs.

Organic Photovoltaics (OPVs)

Similar to DSSCs, BTBT derivatives have also been used in OPVs . Therefore, the compound could be investigated for its applicability in OPVs.

Aggregation-Induced Emission (AIE)

The compound, being a BTBT derivative, has been reported to exhibit AIE . This property could be useful in various applications, such as bio-imaging and sensing.

Mechanofluorochromic (MFC) Behaviour

The compound could potentially exhibit MFC behaviour , which could be beneficial in the development of pressure-sensitive devices and mechanosensors.

Anti-Inflammatory Applications

Some derivatives of benzothieno[3,2-d] pyrimidine have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 . This suggests that the compound could be studied for its potential anti-inflammatory applications.

Fluorescent Probes for Cancer Detection

The compound could potentially be used as a fluorescent probe to determine tumours or their progression . This is because some members of this new class of anti-inflammatory compounds are promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .

properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-11-7-12(2)18(13(3)8-11)24-16(26)9-25-10-23-19-17-14(22)5-4-6-15(17)28-20(19)21(25)27/h4-8,10H,9H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWYZDCKIQPLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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